molecular formula C12H23NO B14430807 1-Ethyl-5-hexylpyrrolidin-2-one CAS No. 80444-74-2

1-Ethyl-5-hexylpyrrolidin-2-one

Cat. No.: B14430807
CAS No.: 80444-74-2
M. Wt: 197.32 g/mol
InChI Key: IIKFJFJECZTNSX-UHFFFAOYSA-N
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Description

1-Ethyl-5-hexylpyrrolidin-2-one is a pyrrolidinone derivative characterized by an ethyl group at the 1-position and a hexyl chain at the 5-position of the lactam ring. Pyrrolidinones are five-membered lactams widely studied for their versatility in pharmaceuticals, agrochemicals, and industrial solvents.

Properties

CAS No.

80444-74-2

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-ethyl-5-hexylpyrrolidin-2-one

InChI

InChI=1S/C12H23NO/c1-3-5-6-7-8-11-9-10-12(14)13(11)4-2/h11H,3-10H2,1-2H3

InChI Key

IIKFJFJECZTNSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(=O)N1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hexylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-hexylamine with succinic anhydride in the presence of a base can yield the desired pyrrolidinone derivative. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hexylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: The ethyl and hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-5-hexylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-5-hexylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional differences between 1-Ethyl-5-hexylpyrrolidin-2-one and related pyrrolidinones are critical to understanding their divergent applications. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Variations

Table 1: Substituent Profiles of Selected Pyrrolidinones
Compound Name Substituents (Position) Key Functional Groups Reference
This compound Ethyl (1), Hexyl (5) Alkyl chains Target
1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-pyrrol-2(5H)-one Benzyl (1), 3,4-dimethylphenyl (3), hydroxy (5), phenyl (5) Aromatic, hydroxyl
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one Ethyl (5), 4-methoxyphenyl (5) Aromatic, methoxy
1-Ethenylpyrrolidin-2-one Ethenyl (1) Vinyl
3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Hydroxy (3), methyl (1), pyridinyl (5) Heteroaromatic, hydroxyl

Key Observations :

  • Alkyl vs. Aromatic Substituents: The target compound’s ethyl and hexyl groups enhance lipophilicity compared to aromatic or polar substituents (e.g., methoxyphenyl in or pyridinyl in ). This makes it more suitable for lipid-based formulations or non-aqueous solvents.
  • Hydroxyl Groups : Compounds with 5-hydroxy groups (e.g., those in ) exhibit increased hydrogen-bonding capacity, improving water solubility but reducing stability in organic phases.

Physicochemical Properties

Table 2: Inferred Property Comparisons
Property This compound 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one 1-Ethenylpyrrolidin-2-one
Lipophilicity (LogP) High (hexyl chain) Moderate (methoxyphenyl) Low (short ethenyl)
Solubility Insoluble in water; soluble in non-polar solvents Partially soluble in polar solvents (methoxy) Moderate in polar solvents
Reactivity Stable (alkyl groups) Susceptible to demethylation Reactive (vinyl group)

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